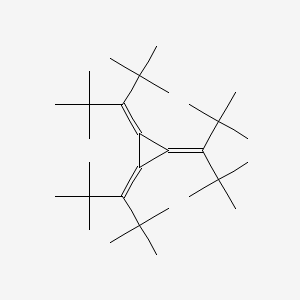
Tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane is a chemical compound known for its unique structure and properties It is characterized by the presence of three 2,2,4,4-tetramethylpentan-3-ylidene groups attached to a central cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane typically involves the reaction of 2,2,4,4-tetramethylpentan-3-one with suitable reagents to form the desired product. One common method includes the use of organometallic reagents such as Grignard reagents or organolithium compounds to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. These interactions can lead to various biological effects, depending on the context and specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethylpentan-3-one: A related compound with a similar structure but lacking the cyclopropane ring.
2,2,4,4-Tetramethyl-3-pentanol: An alcohol derivative with similar substituents but different functional groups.
Hexamethylacetone: Another structurally related compound with different chemical properties.
Uniqueness
Tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
62546-12-7 |
|---|---|
Fórmula molecular |
C30H54 |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
1,2,3-tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane |
InChI |
InChI=1S/C30H54/c1-25(2,3)22(26(4,5)6)19-20(23(27(7,8)9)28(10,11)12)21(19)24(29(13,14)15)30(16,17)18/h1-18H3 |
Clave InChI |
WHGQGZBOBKKJNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=C1C(=C(C(C)(C)C)C(C)(C)C)C1=C(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14515090.png)
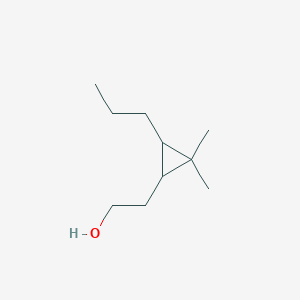
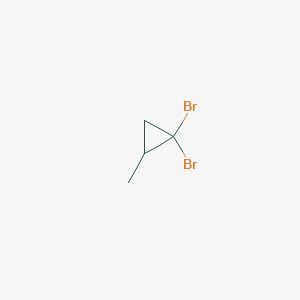
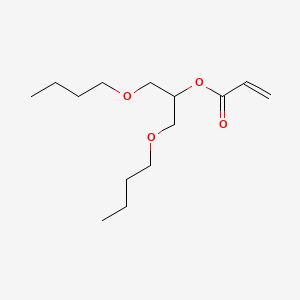
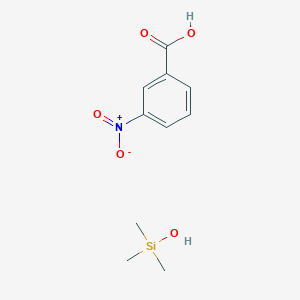

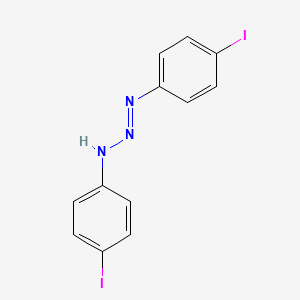
![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
![Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate](/img/structure/B14515154.png)
silane](/img/structure/B14515169.png)
![2-[(4-Methoxyphenyl)sulfanyl]oxirane](/img/structure/B14515174.png)

